molecular formula C15H17BrN2O B2951095 [1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol CAS No. 2415603-87-9

[1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol

Cat. No.: B2951095
CAS No.: 2415603-87-9
M. Wt: 321.218
InChI Key: DDYLHPLCGDKVFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol (CAS 2415603-87-9) is a brominated quinoline derivative with a molecular formula of C15H17BrN2O and a molecular weight of 321.21 g/mol . It serves as a versatile chemical building block and key intermediate in medicinal chemistry research, particularly in the synthesis of novel quinoline-based compounds. Quinoline derivatives are extensively investigated for their potential in drug discovery, with research applications focusing on the development of kinase inhibitors . Specifically, analogs incorporating similar quinoline-piperidine scaffolds have shown promise as potent inhibitors of key signaling pathways, such as PI3K/mTOR, which are important targets in oncology research . The bromine atom on the quinoline ring offers a reactive site for further functionalization via cross-coupling reactions, while the methanol group on the piperidine ring allows for additional chemical modifications . This makes the compound a valuable precursor for constructing more complex molecules for biological screening and structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

[1-(7-bromoquinolin-2-yl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O/c16-13-3-1-12-2-4-15(17-14(12)9-13)18-7-5-11(10-19)6-8-18/h1-4,9,11,19H,5-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYLHPLCGDKVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC3=C(C=CC(=C3)Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol typically involves the following steps:

    Formation of 7-Bromoquinoline: The starting material, quinoline, undergoes bromination to introduce a bromine atom at the 7th position.

    Piperidine Introduction: The brominated quinoline is then reacted with piperidine under suitable conditions to form the piperidinyl derivative.

    Methanol Addition: Finally, the piperidinyl derivative is treated with formaldehyde and a reducing agent to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling at the 7-Bromo Position

The bromine atom at the C7 position of the quinoline ring enables palladium-catalyzed coupling with aryl/heteroaryl boronic acids. This reaction is pivotal for creating biaryl derivatives:

  • Conditions :

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Base: Na₂CO₃ (2 M aqueous solution)

    • Solvent: 1,4-dioxane/H₂O (4:1), reflux at 100°C for 12–24 h .

  • Example : Coupling with phenylboronic acid yields [1-(7-phenylquinolin-2-yl)piperidin-4-yl]methanol (82% yield) .

Substrate Boronic Acid Product Yield
[1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol4-Methoxyphenyl7-(4-Methoxyphenyl)quinoline derivative76%
This compound2-Thienyl7-(2-Thienyl)quinoline derivative68%

Functionalization of the Piperidine Methanol Group

The hydroxymethyl group on the piperidine ring undergoes oxidation or esterification:

  • Oxidation :

    • Conditions : CrO₃ in H₂SO₄ (Jones reagent), 0°C → rt, 4 h → yields the corresponding ketone (89% conversion) .

  • Esterification :

    • Conditions : Acetic anhydride, pyridine, rt, 12 h → acetylated derivative (93% yield) .

Reaction Reagents Product Yield
OxidationCrO₃, H₂SO₄[1-(7-Bromoquinolin-2-yl)piperidin-4-yl]ketone89%
EsterificationAc₂O, pyridineAcetylated piperidine methanol derivative93%

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient quinoline ring facilitates bromine displacement under basic conditions:

  • Example : Reaction with sodium methoxide (NaOMe) in DMF at 120°C replaces Br with OMe (58% yield) .

Substrate Nucleophile Product Conditions Yield
This compoundNaOMe7-Methoxyquinoline derivativeDMF, 120°C, 6 h 58%

Cyanation and Amination

The bromine atom is amenable to cyanation or amination for further derivatization:

  • Cyanation :

    • Conditions : CuCN (2 eq), DMF, 120°C, 48 h → 7-cyanoquinoline derivative (93% yield) .

  • Buchwald-Hartwig Amination :

    • Conditions : Pd₂(dba)₃, Xantphos, morpholine, 100°C → 7-morpholinoquinoline (71% yield) .

Formation of Metal Complexes

The quinoline nitrogen and hydroxyl group enable coordination with transition metals:

  • Ruthenium(II) Complex : Reaction with [RuCl₂(p-cymene)]₂ in CH₃CN yields a Ru(II)-quinoline complex with enhanced antibacterial activity (MIC = 50 µM vs. E. coli) .

Key Research Findings:

  • Antimicrobial Activity : Derivatives from Suzuki coupling (e.g., 7-phenylquinoline) inhibit Gram-positive bacteria (MIC = 50–100 µM) .

  • Cytotoxicity : The acetylated methanol derivative shows reduced viability in Panc-1 pancreatic cancer cells (IC₅₀ = 30 µM) .

  • Blood-Brain Barrier Permeability : Analogues with modified piperidine groups exhibit reduced CNS side effects while retaining systemic anticancer activity .

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology:

    Biological Probes: Used in the development of fluorescent probes for biological imaging.

Medicine:

    Drug Development: Potential use in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

Industry:

    Chemical Intermediates: Used in the production of other complex molecules in the chemical industry.

Mechanism of Action

The mechanism by which [1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, while the piperidine ring can enhance binding affinity to proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol with analogues sharing key structural features, such as the piperidine methanol core, halogenated aromatic systems, or quinoline derivatives.

Piperidine Methanol Derivatives with Halogenated Aromatic Substituents

Compounds with a piperidin-4-yl methanol core but differing in aromatic substituents highlight the impact of lipophilicity and steric effects on activity:

Compound Name Aromatic Substituent Key Structural Features Biological Activity (IC50) Selectivity Index (SI) Reference
This compound 7-Bromoquinoline Bromine at C7, quinoline core Not reported Not reported Target
[1-(4-Bromophenyl)quinoline-4-carbonyl]piperazine (C2) 4-Bromophenyl Piperazine linker, bromophenyl Not provided Not provided
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7) 4-Fluorophenyl Dual fluorophenyl groups 1.03–2.52 μg/mL (resistant malaria) SI = 15–182
[1-(Pyrazin-2-yl)piperidin-4-yl]methanol Pyrazine Heterocyclic pyrazine substituent Not reported Not reported

Key Observations :

  • Core Structure: Piperidine methanol derivatives (e.g., Compound 7) exhibit higher antimalarial selectivity (SI = 15–182) than piperazine-linked counterparts, suggesting the hydroxyl group’s role in target specificity .
Quinoline-Based Analogues

Quinoline derivatives with modifications at the 2- and 7-positions demonstrate the importance of substitution patterns:

Compound Name Substituent at C2 Substituent at C4/C7 Activity Notes Reference
This compound Piperidin-4-yl methanol Bromine at C7 Hypothesized antimalarial/antiviral Target
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol Piperidin-4-yl piperidin-3-ol Chlorine at C6 Binds SARS-CoV-2 spike protein
2-(4-Bromophenyl)quinoline-4-carboxylic acid (C2) Piperazine-linked benzoate Bromine at C4 (phenyl) No activity data

Key Observations :

  • Halogen Position : Chlorine at C6 () vs. bromine at C7 (target) may influence target engagement, as seen in COVID-19 spike protein interactions .
  • Functional Groups: Carboxylic acid (C2) vs.
Antimalarial Alcohol Analogues

identifies alcohol-containing piperidines with potent antiplasmodial activity:

Compound Name Substituents IC50 (Resistant Strain) Selectivity Index (SI) Reference
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (7) 4-Fluorobenzyl/4-fluorophenyl 1.03 μg/mL SI = 15–182
[1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (11) 4-Bromobenzyl/4-fluorophenyl 2.52 μg/mL SI = 15–182
This compound 7-Bromoquinoline Not reported Not reported Target

Key Observations :

  • Hydroxyl Group Contribution: The C4 hydroxyl in Compound 7/11 correlates with high antiplasmodial activity and selectivity, suggesting a similar role for the target compound’s methanol group .
  • Aromatic Systems: Quinoline (target) vs. benzyl/phenyl () may alter DNA intercalation or heme detoxification pathways in malaria parasites.

Structural and Functional Insights

  • Piperidine vs.
  • Halogen Effects : Bromine’s larger atomic radius vs. chlorine/fluorine may strengthen hydrophobic interactions but reduce metabolic stability .
  • Hydroxyl Group: The methanol group in the target compound likely improves aqueous solubility, a critical factor for bioavailability in antimalarial or antiviral applications .

Biological Activity

The compound [1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol, a derivative of quinoline, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings on its biological activity, including its cytotoxic effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound features a quinoline moiety substituted with a bromo group, linked to a piperidine ring. The structural characteristics contribute to its pharmacological properties, particularly in targeting specific biological pathways.

Biological Activity Overview

Research indicates that quinoline derivatives possess a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail specific findings related to the compound's biological activity.

Cytotoxicity and Anticancer Activity

  • Cytotoxic Effects : Studies have demonstrated that compounds with similar structures exhibit potent cytotoxicity against various cancer cell lines. For instance, derivatives of quinoline have shown significant inhibition of cell proliferation in pancreatic cancer models .
  • Mechanisms of Action : The cytotoxic effects are often associated with the induction of cellular stress responses and autophagy. For example, a study utilizing bromouridine RNA sequencing revealed that certain quinoline-based compounds altered the expression of genes involved in stress response pathways, which may underlie their anticancer efficacy .
  • In Vivo Efficacy : In animal models, compounds similar to this compound have demonstrated the ability to significantly delay tumor growth without systemic toxicity, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives are well-documented:

  • Broad-Spectrum Activity : Compounds derived from quinoline structures have exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli .
  • Mechanistic Insights : The mechanism of action often involves disruption of bacterial cell membranes or interference with essential metabolic pathways within the bacteria. This dual mechanism enhances their potential as therapeutic agents in treating resistant bacterial infections .

Case Study 1: Anticancer Efficacy

A recent study explored the anticancer efficacy of a related quinoline compound in vitro and in vivo:

  • In Vitro Results : The compound exhibited IC50 values ranging from 0.50 to 2.03 nM against prostate cancer cell lines.
  • In Vivo Results : Administration in xenograft models resulted in significant tumor regression without observable side effects .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties:

  • Testing Methodology : Various derivatives were screened against a panel of bacterial strains.
  • Results : Compounds demonstrated MIC values as low as 0.097 µg/mL against Streptococcus pyogenes, indicating strong antibacterial activity .

Q & A

Q. What are the standard synthetic routes for [1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often alkylated with brominated quinoline precursors under reflux conditions. A common approach involves using dry acetone as the solvent, K2_2CO3_3 as a base, and heating at 60–70°C for 8–12 hours to achieve coupling . TLC (methanol:DCM, 4:6) is recommended for monitoring reaction progress . Yield optimization may require adjusting stoichiometry (e.g., 1.5 equivalents of alkylating agents) and inert atmosphere conditions .

Q. How can researchers confirm the structural identity of this compound?

Structural confirmation requires a combination of NMR and mass spectrometry. 1^1H NMR can verify the piperidinyl and quinoline moieties via characteristic shifts: aromatic protons (quinoline) at δ 7.5–8.5 ppm and piperidine CH2_2 groups at δ 1.5–3.0 ppm. Methanol’s hydroxyl proton may appear as a broad singlet (~δ 1.8–2.5 ppm). High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., C15_{15}H17_{17}BrN2_2O) with an error margin < 5 ppm .

Q. What solvents and purification methods are suitable for isolating this compound?

The compound is polar due to the methanol group, so methanol, ethanol, or DCM/MeOH mixtures are ideal for recrystallization. Column chromatography with silica gel and gradients of DCM:MeOH (95:5 to 85:15) effectively separates impurities. For higher purity (>95%), preparative HPLC with a C18 column and methanol-buffer mobile phases (e.g., pH 4.6 acetate buffer) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar piperidine-quinoline derivatives?

Yield discrepancies often arise from variations in reaction conditions. For instance, competing side reactions (e.g., over-alkylation) can reduce yields. Systematic optimization studies suggest:

  • Temperature control : Maintaining 60–70°C prevents decomposition .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve selectivity .
  • Protecting groups : Temporarily blocking the methanol group during synthesis can prevent unwanted side reactions . Comparative analysis of TLC and LC-MS data from multiple batches is critical for identifying optimal parameters .

Q. What strategies are effective for enhancing the compound’s solubility in aqueous media for biological assays?

While the compound is sparingly soluble in water, solubility can be improved via:

  • Salt formation : Hydrochloride salts (using HCl in methanol) increase polarity .
  • Co-solvents : 10–20% DMSO or PEG-400 in PBS buffer maintains stability .
  • Micellar systems : Encapsulation with poloxamers or cyclodextrins enhances dispersion .

Q. How can impurities in this compound be profiled and quantified?

Impurity profiling requires HPLC with photodiode array detection. For example:

  • Column : C18, 250 × 4.6 mm, 5 µm.
  • Mobile phase : Methanol and sodium acetate buffer (pH 4.6, 35:65) at 1.0 mL/min .
  • Detection : UV at 254 nm for bromoquinoline absorption. Known impurities (e.g., dehalogenated byproducts or unreacted intermediates) should be synthesized as reference standards .

Q. What methodologies are recommended for studying the compound’s bioactivity, such as receptor binding or enzyme inhibition?

  • In vitro assays : Radioligand binding assays (e.g., 3^3H-labeled ligands for receptor affinity studies) with HEK293 cells expressing target receptors .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC50_{50} values .
  • Metabolic stability : Liver microsome assays (human or rodent) with LC-MS/MS analysis to assess CYP450 interactions .

Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?

  • Docking studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinase domains or GPCRs) .
  • QSAR models : Correlate substituent effects (e.g., bromine position on quinoline) with logP and IC50_{50} data .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.